molecular formula C7H7ClN2O3 B13102215 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride CAS No. 38009-10-8

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride

Cat. No.: B13102215
CAS No.: 38009-10-8
M. Wt: 202.59 g/mol
InChI Key: HLMTVPXMGDYRAN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride is a chemical compound with a complex structure. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride typically involves the reaction of 1,3-dimethyluracil with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 1,3-dimethyluracil and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride can be compared with other pyrimidine derivatives such as:

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications

Biological Activity

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer therapy.

Chemical Structure and Properties

  • Molecular Formula: C7H9ClN2O3
  • Molecular Weight: 202.71 g/mol
  • SMILES Notation: CN1C(=O)C(=C(C(=O)N(C1=O)C)Cl)N

The structure features a tetrahydropyrimidine ring with carbonyl and chlorine substituents, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to interact with various molecular targets, potentially disrupting key biochemical pathways. The compound's ability to bind to the active sites of enzymes can lead to inhibition of their activity, which is crucial in therapeutic applications against diseases such as cancer.

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. For instance:

  • Inhibition of Prolyl Hydroxylases (PHDs): Compounds similar to 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have been investigated for their ability to inhibit PHDs. This inhibition stabilizes hypoxia-inducible factor (HIF), which can lead to apoptosis in cancer cells and has been shown to compromise acute myeloid leukemia (AML) progression without affecting normal hematopoiesis .

Antimicrobial Activity

Research has also pointed towards the antimicrobial potential of pyrimidine derivatives. Compounds related to 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. This suggests a broader application in treating infections caused by resistant bacteria .

Biological Activity Summary

Activity Target Effect Reference
Enzyme InhibitionProlyl HydroxylasesStabilizes HIF; induces apoptosis
AntimicrobialBacteria (e.g., E. coli)Inhibitory effects on growth
AnticancerVarious cancer cellsInduces cell death via metabolic reprogramming

Synthesis and Derivatives

The synthesis of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives typically involves the Biginelli reaction or related methodologies that allow for the formation of the pyrimidine framework under controlled conditions. This synthetic versatility enables the exploration of various substituents that can enhance biological activity.

Case Study: PHD Inhibition in AML

A study highlighted the effects of a selective PHD inhibitor derived from tetrahydropyrimidine structures on AML cells. The research demonstrated that inhibiting PHDs led to significant reductions in leukemic burden and increased survival rates in murine models. The findings suggest that compounds like 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine could be pivotal in developing new therapies for AML .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. Results indicated that specific modifications to the pyrimidine core improved efficacy against resistant strains compared to standard antibiotics .

Properties

CAS No.

38009-10-8

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

1,3-dimethyl-2,4-dioxopyrimidine-5-carbonyl chloride

InChI

InChI=1S/C7H7ClN2O3/c1-9-3-4(5(8)11)6(12)10(2)7(9)13/h3H,1-2H3

InChI Key

HLMTVPXMGDYRAN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C(=O)Cl

Origin of Product

United States

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